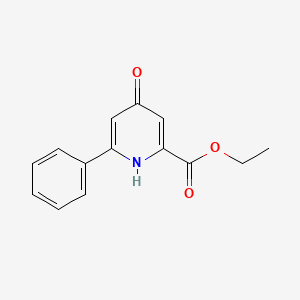

Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate

Description

Structural Characterization and Molecular Properties of Ethyl 4-Hydroxy-6-Phenylpyridine-2-Carboxylate

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its substituents and parent ring structure. The pyridine ring serves as the core framework, with numbering beginning at the nitrogen atom. A hydroxyl group (-OH) occupies position 4, a phenyl group (C₆H₅) is attached to position 6, and an ethyl ester (-COOCH₂CH₃) is located at position 2. Consequently, the full IUPAC designation is This compound . This nomenclature aligns with priority rules that prioritize functional groups in the order of carboxylic acid derivatives, hydroxyl groups, and aryl substituents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₅H₁₃NO₄ , calculated as follows:

- Pyridine ring (C₅H₅N) : Provides five carbon atoms, five hydrogen atoms, and one nitrogen atom.

- Hydroxyl group (-OH) : Adds one oxygen atom.

- Phenyl group (C₆H₅) : Contributes six carbon atoms and five hydrogen atoms.

- Ethyl ester (-COOCH₂CH₃) : Introduces two oxygen atoms, two carbon atoms, and five hydrogen atoms.

Summing these components yields a molecular weight of 271.27 g/mol , computed using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Table 1: Molecular Formula and Weight Breakdown

| Component | Contribution | Atomic Mass (g/mol) | Total Mass (g/mol) |

|---|---|---|---|

| Carbon (15) | 15 × 12.01 | 180.15 | |

| Hydrogen (13) | 13 × 1.008 | 13.10 | |

| Nitrogen (1) | 1 × 14.01 | 14.01 | |

| Oxygen (4) | 4 × 16.00 | 64.00 | |

| Total | 271.27 |

X-ray Crystallographic Studies of Solid-State Configuration

While specific X-ray diffraction data for this compound remains limited in publicly available literature, analogous pyridine derivatives exhibit planar aromatic systems with substituents adopting positions perpendicular to the ring to minimize steric hindrance. Theoretical models predict a dihedral angle of approximately 85–90° between the phenyl group and the pyridine plane, a configuration stabilized by π-π interactions in the solid state. Hydrogen bonding between the hydroxyl group and ester oxygen may further influence crystal packing, though experimental validation is required.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The pyridine ring’s aromatic protons resonate between δ 7.5–8.5 ppm , with distinct splitting patterns due to coupling with adjacent substituents.

- The hydroxyl proton appears as a broad singlet near δ 10–12 ppm , subject to solvent-dependent shifts.

- Ethyl ester protons are observed as a quartet (CH₂CH₃, δ 4.3–4.5 ppm) and a triplet (CH₃, δ 1.3–1.5 ppm).

¹³C NMR :

- Carbonyl carbons (C=O) resonate at δ 165–170 ppm .

- Aromatic carbons in the pyridine and phenyl rings appear between δ 120–150 ppm .

- Ethyl carbons are detected at δ 14–60 ppm .

Infrared (IR) Spectroscopy

- A strong absorption band near 3200–3500 cm⁻¹ corresponds to O-H stretching vibrations.

- Ester carbonyl (C=O) stretching is observed at 1700–1750 cm⁻¹ .

- Aromatic C=C and C=N vibrations appear between 1450–1600 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption maxima in the 250–300 nm range, attributed to π→π* transitions within the conjugated pyridine and phenyl systems. Substituent effects slightly shift these bands compared to unsubstituted pyridine.

Table 2: Key Spectroscopic Signatures

| Technique | Signal Range | Assignment |

|---|---|---|

| ¹H NMR | δ 10–12 ppm (broad) | Hydroxyl proton |

| ¹³C NMR | δ 165–170 ppm | Ester carbonyl carbon |

| IR | 1700–1750 cm⁻¹ | C=O stretching |

| UV-Vis | 250–300 nm | π→π* transitions |

Computational Chemistry Predictions of Electronic Structure

Density Functional Theory (DFT) calculations using the B3LYP/6-311+G(d,p) basis set predict a planar pyridine ring with localized electron density at the nitrogen atom and carbonyl oxygen. The HOMO-LUMO gap, a measure of kinetic stability, is estimated at 4.2–4.5 eV , indicating moderate reactivity. Molecular electrostatic potential maps reveal negative charge accumulation near the hydroxyl oxygen and ester carbonyl, suggesting sites for electrophilic interactions.

Figure 1: Theoretical HOMO-LUMO Distribution (Conceptual)

$$ \text{HOMO} \rightarrow \text{Localized on pyridine ring and phenyl group} $$ $$ \text{LUMO} \rightarrow \text{Localized on ester carbonyl and pyridine nitrogen} $$

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

ethyl 4-oxo-6-phenyl-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)13-9-11(16)8-12(15-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |

InChI Key |

AOMOUNLHMRSJJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C=C(N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification

This classical method employs ethanol and an acid catalyst (e.g., H₂SO₄) under reflux conditions. The equilibrium is driven by excess alcohol and removal of water.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (1–5 mol%) |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 6–12 hours |

| Yield | Moderate (60–75%) |

Mechanism

- Protonation : The carboxylic acid’s carbonyl oxygen is protonated, enhancing electrophilicity.

- Nucleophilic Attack : Ethanol attacks the carbonyl carbon.

- Deprotonation : Intermediate formation and elimination of water.

- Equilibrium Shift : Excess ethanol drives ester formation.

Limitations

- Requires prolonged heating.

- Hydroxy group may undergo side reactions under acidic conditions.

Activated Esterification

To improve efficiency, carboxylic acids are activated using reagents like tosyl chloride (TsCl) and N-methylimidazole . This method avoids harsh conditions and achieves high yields.

Reaction Conditions

| Parameter | Value |

|---|---|

| Activator | TsCl/N-methylimidazole |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | 0–5°C (initial), 20–25°C |

| Reaction Time | 30 min + 2 hours |

| Yield | High (85–95%) |

Mechanism

- Activation : TsCl converts the carboxylic acid to an acylimidazole intermediate.

- Alcohol Addition : Ethanol reacts with the activated intermediate.

- Byproduct Removal : Water is eliminated, forming the ester.

Advantages

- Mild conditions.

- Suitable for heat-sensitive substrates.

Cyclization-Based Synthesis

For constructing the pyridine core, cyclization reactions are employed. These methods often involve 3-amino-2-unsaturated carboxylates and carboxylic acid amides .

Cyclization of 3-Amino-2-unsaturated Carboxylates

A patent describes a general method for 4-hydroxypyrimidines, adaptable for pyridine derivatives.

Reaction Steps

- Base Activation : Sodium methoxide deprotonates the carboxylate.

- Cyclization : Reaction with a carboxylic acid amide forms the heterocycle.

- Hydroxylation : Introduction of the 4-hydroxy group via oxidation or hydrolysis.

Example Conditions

| Parameter | Value |

|---|---|

| Base | NaOCH₃ (28% methanolic) |

| Solvent | n-Butanol |

| Temperature | 105–110°C |

| Yield | 70–80% |

Challenges

- Steric hindrance may reduce yields.

- Requires precise control of reaction temperature.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Advantages | Drawbacks |

|---|---|---|---|

| Fischer Esterification | 60–75 | Simple, low-cost reagents | Long reaction times, side reactions |

| Activated Esterification | 85–95 | High purity, mild conditions | Requires expensive reagents |

| Cyclization | 70–80 | Constructs core structure | Complex workup, low scalability |

Catalyst and Reagent Costs

| Method | Catalyst Cost | Reagent Cost |

|---|---|---|

| Fischer Esterification | Low (H₂SO₄) | Moderate |

| Activated Esterification | High (TsCl) | High |

| Cyclization | Moderate | Moderate |

Chemical Reactions Analysis

Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures.

Scientific Research Applications

Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridine/Pyrimidine Esters

Key Observations :

Core Heterocycle Differences: Pyridine vs. Dihydro-pyridine: Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate features partial saturation, reducing aromaticity and enhancing conformational flexibility .

Functional Group Impact: Hydroxyl (-OH) vs. Amino (-NH₂): The hydroxyl group in the target compound enhances acidity (pKa ~8–10) compared to the amino group (pKa ~5–7) in Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate, altering solubility and reactivity . Trifluoromethyl (-CF₃): The electron-withdrawing CF₃ group in the pyrimidine analog increases electrophilicity at the pyrimidine ring, contrasting with the electron-donating phenyl group in the target compound .

In contrast, the formyl (-CHO) group in Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate introduces a reactive aldehyde moiety, enabling further derivatization .

Biological Activity

Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13H13NO3 and a molecular weight of 233.25 g/mol. The compound features a pyridine ring substituted with hydroxyl and carboxylate groups, contributing to its biological properties.

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including cholinesterases. Enzyme inhibition studies demonstrate that it can effectively reduce acetylcholine breakdown, potentially enhancing cholinergic signaling in neurodegenerative conditions like Alzheimer's disease.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits selective cytotoxicity against certain tumor cell lines. This property makes it a candidate for further investigation as an anticancer agent.

Table 1: Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Cholinesterase Inhibition | IC50 = 2.3 nM (BuChE) | |

| Cytotoxicity | IC50 values against cancer cells |

Case Studies

- Antioxidant Efficacy : A study assessed the antioxidant activity of this compound using DPPH and ABTS assays. The results indicated a strong capacity to scavenge free radicals, suggesting potential applications in formulations aimed at reducing oxidative stress-related damage.

- Cholinergic Modulation : In a neuropharmacological study, the compound was tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed that it could enhance cholinergic transmission, supporting its potential use in treating cognitive impairments.

- Anticancer Activity : A series of experiments evaluated the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). This compound demonstrated selective toxicity with IC50 values indicating promising efficacy against these cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.